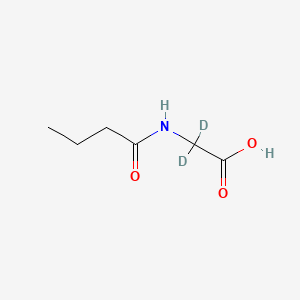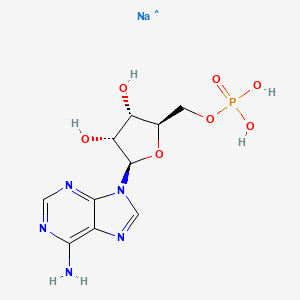
Adenosine 5'-monophosphate xsodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine 5’-monophosphate sodium salt is a nucleotide that plays a crucial role in various biological processes. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is involved in cellular energy transfer and acts as an activator of AMP-activated protein kinase (AMPK), which regulates several metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions
Adenosine 5’-monophosphate sodium salt can be synthesized through enzymatic and chemical methods. The enzymatic synthesis involves the use of enzymes to catalyze the formation of the compound from its precursors. Chemical synthesis typically involves the phosphorylation of adenosine using phosphorylating agents under controlled conditions .
Industrial Production Methods
Industrial production of adenosine 5’-monophosphate sodium salt often involves microbial fermentation. Microorganisms such as Candida utilis are used to produce the compound, which is then extracted and purified through various chromatographic techniques .
化学反应分析
Types of Reactions
Adenosine 5’-monophosphate sodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form inosine monophosphate.
Reduction: Reduction reactions can convert it back to adenosine.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various phosphorylating agents for substitution reactions. These reactions typically occur under controlled pH and temperature conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include inosine monophosphate, adenosine, and various phosphorylated derivatives. These products have significant biological and industrial applications .
科学研究应用
Adenosine 5’-monophosphate sodium salt has a wide range of scientific research applications:
Chemistry: Used as a substrate in enzymatic reactions and as a standard in nucleotide analysis.
Biology: Plays a role in cellular signaling and energy transfer.
Medicine: Investigated for its potential therapeutic effects in conditions like ischemia and metabolic disorders.
Industry: Utilized in the production of nucleotide-based products and as a component in cell culture media.
作用机制
Adenosine 5’-monophosphate sodium salt exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation leads to the modulation of various metabolic pathways, including glucose and lipid metabolism, protein synthesis, and gene expression . The compound also influences immune functions by enhancing T-cell maturation and natural killer cell activity .
相似化合物的比较
Similar Compounds
- Adenosine 5’-diphosphate sodium salt
- Adenosine 5’-triphosphate sodium salt
- Inosine monophosphate sodium salt
- Guanosine monophosphate sodium salt
Uniqueness
Adenosine 5’-monophosphate sodium salt is unique due to its specific role in activating AMPK and its involvement in cellular energy transfer. Unlike its diphosphate and triphosphate counterparts, it does not have high-energy phosphate bonds, making it more stable and suitable for certain biochemical applications .
属性
CAS 编号 |
1231926-40-1 |
|---|---|
分子式 |
C10H14N5NaO7P |
分子量 |
370.21 g/mol |
InChI |
InChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1 |
InChI 键 |
JWJUYEHEBGNNAE-MCDZGGTQSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.[Na] |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.[Na] |
相关CAS编号 |
13474-03-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


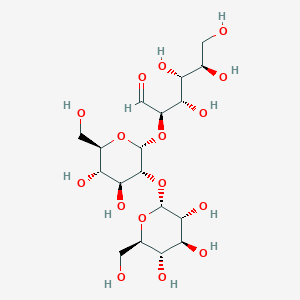
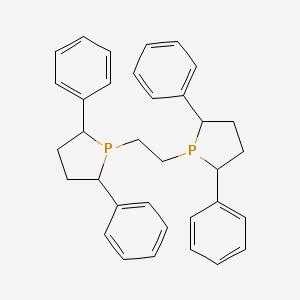
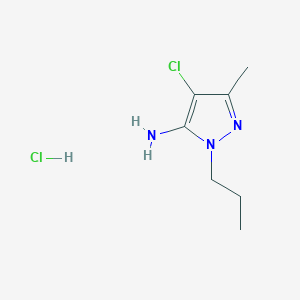
![4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one;2-hydroxypropanoic acid;hydrate](/img/structure/B12349914.png)
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B12349922.png)
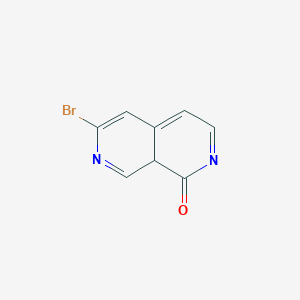
![4-[[2-(2,4-Dioxo-1,3-diazinan-1-yl)acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B12349933.png)
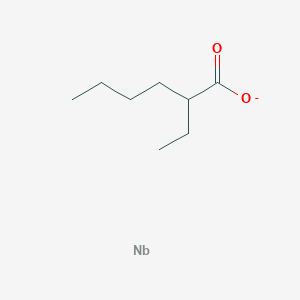
![9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12349947.png)
![3,5,8-Trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,12Z,15Z,18Z,21Z,24Z,27Z)-](/img/structure/B12349953.png)
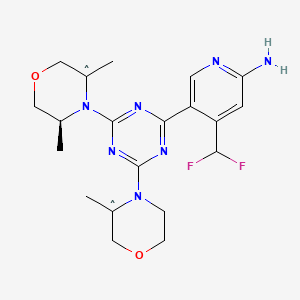
![3-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B12349961.png)

